molecular formula C10H13NO4 B12655164 3-(Hydroxymethyl)tyrosine CAS No. 53363-55-6

3-(Hydroxymethyl)tyrosine

Katalognummer: B12655164
CAS-Nummer: 53363-55-6
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: RDBXZNZJKNWRCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethyl)tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a hydroxymethyl group attached to the benzene ring of the tyrosine molecule. This compound is of interest due to its potential biological and chemical properties, which make it a subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)tyrosine typically involves the hydroxymethylation of tyrosine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group onto the aromatic ring of tyrosine. The reaction conditions often require a controlled temperature and pH to ensure the selective hydroxymethylation of the tyrosine molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)tyrosine

    Reduction: Tyrosine

    Substitution: Various substituted tyrosine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)tyrosine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)tyrosine involves its interaction with specific enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The molecular targets and pathways involved may include those related to amino acid metabolism and neurotransmitter synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tyrosine: The parent compound, lacking the hydroxymethyl group.

    3-(Carboxymethyl)tyrosine: An oxidized form of 3-(Hydroxymethyl)tyrosine.

    3-(Methoxymethyl)tyrosine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

53363-55-6

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)

InChI-Schlüssel

RDBXZNZJKNWRCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.